molecular formula C7H16N2O2 B15328639 6-amino-2-(methylamino)hexanoic acid

6-amino-2-(methylamino)hexanoic acid

Cat. No.: B15328639
M. Wt: 160.21 g/mol
InChI Key: OLYPWXRMOFUVGH-UHFFFAOYSA-N
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Description

(S)-6-Amino-2-(methylamino)hexanoic acid (CAS Number: 7431-89-2) is a non-proteinogenic amino acid derivative of significant interest in biochemical and epigenetics research. This compound, with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol, serves as a key building block and analog in scientific studies . Its primary research value lies in its structural similarity to methylated lysine, a crucial post-translational modification on histone proteins . Researchers utilize this compound to probe the function of methyl-lysine readers and writers, such as chromodomains and methyltransferases, which are essential regulators of gene expression and are implicated in various diseases, including cancer . The mechanism of action involves its incorporation into peptides or its use as a stand-alone molecule to competitively inhibit or modulate the activity of proteins that recognize or catalyze the addition of methyl groups to lysine residues. This makes it a valuable tool for dissecting epigenetic pathways and for the development of novel therapeutic strategies . The product is offered in high purity and is intended for research applications only. It is strictly not intended for human or animal use . For optimal stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

6-amino-2-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)

InChI Key

OLYPWXRMOFUVGH-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(methylamino)hexanoic acid typically involves the methylation of lysine. One common method is the reductive amination of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions often include an aqueous solution with a pH adjusted to around 7-8 to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(methylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-amino-2-(methylamino)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its role in protein modification and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-2-(methylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

6-Amino-2-((1-carboxy-3-phenylpropyl)amino)hexanoic Acid

  • Structure: Features a phenylpropyl-carboxy substituent on the amino group at position 2 instead of a methylamino group.
  • Molecular Weight : m/z 309+ (higher than the target compound due to the bulky phenylpropyl group) .
  • Role: A degradation product of lisinopril, indicating susceptibility to acidic hydrolysis. This contrasts with the stability of 6-amino-2-(methylamino)hexanoic acid’s methylamino group under similar conditions .

6-Amino-2-oxohexanoic Acid

  • Structure: Replaces the methylamino group at position 2 with a ketone (oxo group).
  • Key Properties: IUPAC Name: 6-Azaniumyl-2-oxohexanoate. Reactivity: The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the methylamino group in the target compound .

Hexanoic Acid Derivatives in Mosquito Oviposition

  • Examples: Methyl hexanoic acid, 5-methyl-2-hexanone.
  • Functional Group Impact: Methyl Branches: Increase volatility and repellent effects at high concentrations (e.g., 5-methyl-2-hexanone deters mosquitoes at elevated doses) . Carboxylic Acid vs. Ketone: Carboxylic acids (e.g., hexanoic acid) exhibit concentration-dependent effects (attractant at low levels, repellent at high levels), whereas the methylamino group in the target compound may offer more stable receptor interactions due to its basicity .

N-Alkyl-6-dimethylaminohexanamides

  • Structure: Tertiary amino groups (e.g., diethylamino, pyrrolidinyl) at position 6 and long alkyl amide chains.
  • Synthesis: Prepared via condensation of ω-substituted ethyl hexanoates with amines, highlighting the versatility of hexanoic acid scaffolds in generating diverse amides .
  • Key Differences: The tertiary amines in these compounds increase lipophilicity and membrane permeability compared to the primary methylamino group in this compound, which may limit blood-brain barrier penetration .

6-Amino-2-hydroxyhexanoic Acid

  • Structure: Hydroxyl group at position 2 instead of methylamino.
  • Properties: Molecular Formula: C₆H₁₃NO₃ (vs. C₇H₁₆N₂O₂ for the target compound). Hydrogen Bonding: The hydroxyl group enhances water solubility but reduces stability under acidic conditions compared to the methylamino group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Properties Reference
This compound C₇H₁₆N₂O₂·HCl 196.68 Primary amine, methylamino High solubility in polar solvents; stable under basic conditions
6-Amino-2-oxohexanoic acid C₆H₁₁NO₃ 145.16 Oxo, primary amine Reactive ketone; metabolic intermediate
Methyl hexanoic acid C₇H₁₄O₂ 130.19 Carboxylic acid, methyl branch Mosquito oviposition modulation
N-Ethyl-6-dimethylaminohexanamide C₁₀H₂₁N₃O 199.29 Tertiary amine, alkyl amide High lipophilicity; potential CNS activity
6-Amino-2-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 Hydroxyl, primary amine Enhanced solubility; pH-sensitive

Key Findings and Implications

Substituent Effects: The methylamino group in this compound provides intermediate basicity and stability compared to reactive ketones (e.g., 6-amino-2-oxohexanoic acid) or polar hydroxyl groups .

Biological Activity: Unlike hexanoic acid derivatives with carboxylic acid groups, the methylamino substitution avoids concentration-dependent activity reversal, making it more predictable in pharmacological applications .

Synthetic Flexibility: The hexanoic acid scaffold allows diverse modifications, but the primary amine in the target compound limits lipophilicity compared to tertiary amine analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for enantioselective preparation of 6-amino-2-(methylamino)hexanoic acid derivatives?

  • Methodological Answer : The synthesis often employs chiral auxiliaries like Williams' diphenyloxazinone, a glycine equivalent, to achieve >98% enantiomeric excess (ee). Key steps include reductive amination of intermediate aldehydes with substituted ethyl amines to introduce α-position substituents (e.g., piperidin-1-yl groups). This approach ensures fixed stereochemistry early in the synthesis, simplifying downstream characterization .

Q. How can researchers determine the physicochemical properties of this compound?

  • Methodological Answer : Critical properties include topological polar surface area (TPSA: ~101 Ų), hydrogen bonding capacity (2 donors, 5 acceptors), and logP (XLogP3: -1.6). Experimental methods involve HPLC for purity, mass spectrometry for exact mass (276.11108 g/mol), and NMR for structural confirmation. Computational tools (e.g., DFT) validate rotatable bond counts (6) and molecular complexity (index: 386) .

Q. What are the primary applications of this compound in protein engineering?

  • Methodological Answer : The compound’s α,α-disubstituted structure enables site-specific protein labeling. For example, its borono derivatives (e.g., 6-borono-2-(methylamino)hexanoic acid) interact with aspartate residues (Asp 181/183) in enzymes, facilitating studies on protein dynamics via fluorescence microscopy or mass spectrometry. Functionalization often involves coupling with azide/alkyne groups for click chemistry .

Advanced Research Questions

Q. How can enantioselectivity challenges in large-scale synthesis be addressed?

  • Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) during reductive amination minimizes racemization. Chiral HPLC or circular dichroism (CD) monitors ee. Asymmetric catalysis using Rh or Ru complexes can enhance stereochemical control, particularly for analogs with bulky substituents (e.g., piperidin-1-yl groups) .

Q. What strategies resolve contradictions in activity data between synthetic analogs?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) and docking studies identify steric/electronic effects of substituents. For example, replacing methylamino with bulkier groups alters binding to aspartate residues, which is validated via isothermal titration calorimetry (ITC) and X-ray crystallography .

Q. How does computational modeling guide the design of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts charge distribution and reactive sites, while molecular dynamics (MD) simulations assess conformational stability in solvent environments. These models prioritize derivatives with optimal TPSA (<110 Ų) and logP (-2 to 0) for blood-brain barrier penetration or enzyme inhibition .

Q. What advanced techniques characterize metabolic interactions of this compound in biological systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic incorporation into proteins. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies adduct formation, while nuclear Overhauser effect (NOE) NMR maps binding interfaces with target enzymes .

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